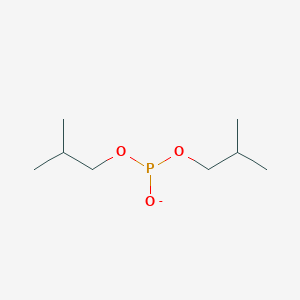

bis(2-methylpropyl) phosphite

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18O3P- |

|---|---|

Molecular Weight |

193.2 g/mol |

IUPAC Name |

bis(2-methylpropyl) phosphite |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q-1 |

InChI Key |

UHODNEHGHYLLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP([O-])OCC(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes for Bis(2-methylpropyl) Phosphite (B83602)

The formation of the phosphorus-oxygen ester bonds in bis(2-methylpropyl) phosphite can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and reaction conditions.

Optimized Transesterification Pathways with Alcohols

Transesterification, or alcoholysis, is a widely used method for synthesizing dialkyl phosphites. nih.gov This equilibrium-driven process typically involves the reaction of a parent dialkyl phosphite with an excess of the desired alcohol—in this case, 2-methyl-1-propanol (B41256)—often with heating to drive off the more volatile alcohol from the starting phosphite. nih.govsciencemadness.org The reaction can proceed sequentially, allowing for the synthesis of mixed phosphites, or be driven to completion to form the symmetrical dialkyl phosphite. nih.gov

The efficiency of transesterification is highly dependent on the nature of the leaving group on the precursor phosphite. For instance, using a starting phosphite with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), significantly enhances reactivity. The trifluoroethoxy group is a superior leaving group, which improves both the reaction rate and selectivity, allowing the reaction to proceed under milder conditions. semanticscholar.orgnih.gov This approach avoids the need for catalysts and additives while providing high yields. semanticscholar.org

Table 1: Comparison of Precursors in Transesterification for Dialkyl Phosphite Synthesis

| Precursor Phosphite | Alcohol | Conditions | Key Advantage |

|---|---|---|---|

| Dimethyl phosphite | Cyclohexanol | Zn(acac)₂ catalyst, 0 °C, 1 h | Readily available |

| Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) | Cyclohexanol | Zn(acac)₂ catalyst, 0 °C, 1 h | Higher reactivity and yield |

Direct Esterification Techniques and Novel Approaches

Direct esterification involves the reaction of phosphorous acid with 2-methyl-1-propanol. This method is conceptually straightforward but can be more complex in practice than the synthesis of carboxylic acid esters. nih.gov The reaction can produce a mixture of mono- and di-substituted products, and achieving high selectivity for the diester, this compound, requires careful control of reaction conditions. nih.gov

Novel approaches to direct esterification focus on using activating agents to facilitate the reaction. For example, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to mediate the esterification process. nih.gov Another strategy involves the O-alkylation of phosphonic acids, which offers an alternative route to the desired phosphite esters. nih.gov These methods aim to overcome the equilibrium limitations and side reactions associated with traditional direct esterification.

Catalytic Approaches to Phosphite Synthesis

The use of catalysts has revolutionized the synthesis of phosphite esters, enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Lewis Acid Catalysis in Phosphite Formation

Lewis acids have emerged as effective catalysts for the formation of phosphorus-oxygen bonds. nih.gov Catalysts such as zinc(II) complexes, for example, Zn(TMHD)₂, have demonstrated high activity in the phosphonylation of alcohols. nih.gov Mechanistic studies suggest that the Lewis acid interacts with the phosphoryl oxygen, activating the phosphorus center for nucleophilic attack by the alcohol. nih.gov This catalytic activation allows for the sequential and selective introduction of two different alcohol moieties, providing a powerful tool for synthesizing both symmetrical and unsymmetrical phosphite diesters under additive-free conditions. nih.gov The phospha-aldol reaction, which involves the addition of dialkyl phosphites to carbonyl compounds, can also be effectively catalyzed by Lewis acids. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in modern organic synthesis, offering significant advantages such as rapid heating, shorter reaction times, and often, improved yields compared to conventional heating methods. nih.govdicle.edu.tr In the context of phosphite synthesis, microwave-assisted protocols have been successfully applied to both transesterification and direct esterification reactions. semanticscholar.orgnih.gov

Microwave-assisted alcoholysis of dialkyl H-phosphonates provides a rapid and efficient route to new phosphonates. nih.govresearchgate.net For instance, the transesterification of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) with various alcohols under microwave conditions proceeds quickly and without the need for inert atmospheres or additives, making it an attractive and green synthetic method. semanticscholar.org The precise control over reaction temperature and time afforded by microwave reactors allows for the selective synthesis of either mixed or fully-transesterified dialkyl phosphites. nih.gov

Table 2: Effect of Microwave Irradiation on Dialkyl Phosphite Synthesis

| Reaction Type | Reactants | Conventional Heating | Microwave-Assisted | Reference |

|---|---|---|---|---|

| Transesterification | Diethyl phenylphosphonate (B1237145) + n-butanol | Hours to days | Minutes to hours | mtak.hu |

| Kabachnik–Fields | 2-formylbenzoic acid + amine + dialkyl phosphite | Lower yields, longer times | High yields, short reaction times | mtak.hu |

Precursor Compounds and Their Influence on Reaction Efficiency

To circumvent the issues associated with phosphorus trichloride (B1173362), alternative precursors have been investigated. As previously mentioned, phosphites bearing highly electron-withdrawing groups, such as the trifluoroethoxy group in BTFEP, serve as superior starting materials for transesterification reactions. semanticscholar.orgnih.gov The enhanced leaving group ability of trifluoroethanol results in faster reaction rates and allows the synthesis to proceed under significantly milder conditions, often without the need for a catalyst. nih.gov This highlights a key principle in modern synthetic design: the strategic selection of precursors can fundamentally improve reaction efficiency and reduce the environmental impact of chemical processes.

Green Chemistry Principles in Phosphite Synthesis

The traditional synthesis of dialkyl phosphites, including this compound, often involves hazardous reagents like phosphorus trichloride (PCl₃), which raises significant environmental and safety concerns. researchgate.net In response, modern synthetic strategies are increasingly incorporating the principles of green chemistry to develop more sustainable and safer manufacturing processes. These approaches focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources.

A key area of development is the replacement of phosphorus trichloride with less hazardous phosphorus sources. Direct synthesis from white phosphorus (P₄) represents a significant advancement. researchgate.net This approach circumvents the need for chlorinated compounds, thereby reducing the formation of corrosive byproducts like hydrochloric acid (HCl). wikipedia.orgacs.org Another green strategy involves the use of alternative catalysts to improve reaction efficiency and selectivity under milder conditions. For instance, nano-ferrite supported by glutathione (B108866) has been used to catalyze the synthesis of related organophosphorus compounds under solvent-free conditions at ambient temperatures. rsc.org

Solvent selection is another critical aspect of green synthesis. Many protocols are moving towards solvent-free reactions or the use of greener solvents like dimethyl carbonate (DMC). rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and simplified product workup, which aligns with the principles of energy efficiency and waste reduction. researchgate.netmdpi.com This method has been successfully applied to the Michaelis–Arbuzov reaction, a common method for forming phosphonates. researchgate.net Furthermore, transesterification of phosphites, such as reacting a readily available phosphite with isobutanol, can be driven to completion by removing the volatile alcohol byproduct, offering a reversible and potentially cleaner route to the desired product. mdpi.comwikipedia.org

The table below summarizes various green chemistry approaches applicable to the synthesis of dialkyl phosphites.

| Green Chemistry Principle | Application in Dialkyl Phosphite Synthesis | Key Advantages |

| Alternative Feedstocks | Use of white phosphorus (P₄) instead of phosphorus trichloride (PCl₃). researchgate.net | Avoids hazardous reagents and corrosive HCl byproduct. |

| Catalysis | Employment of recyclable, non-toxic catalysts (e.g., nano-ferrites). rsc.org | Increases reaction efficiency, reduces energy consumption, and allows for easier separation. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.netmdpi.com | Drastically reduces reaction times and energy input compared to conventional heating. |

| Waste Reduction | Solvent-free reaction conditions. rsc.orgresearchgate.net | Eliminates solvent waste, reduces environmental impact, and simplifies purification. |

| Atom Economy | Transesterification reactions. wikipedia.org | Can achieve high conversion with minimal byproducts, especially if a volatile alcohol is displaced. |

Mechanistic Investigations of this compound Formation

The formation of this compound, a dialkyl phosphite, typically proceeds via the reaction of phosphorus trichloride (PCl₃) with 2-methyl-1-propanol (isobutanol). The mechanism of this reaction has been a subject of considerable study, as the reaction conditions can significantly influence the product distribution.

Step 1: Initial Esterification The reaction of PCl₃ with one equivalent of isobutanol yields an alkoxyphosphorodichloridite intermediate and HCl. wikipedia.org

PCl₃ + (CH₃)₂CHCH₂OH → PCl₂(OCH₂CH(CH₃)₂) + HCl

Further reaction with a second equivalent of isobutanol produces the desired bis(2-methylpropyl) chlorophosphite.

Step 2: Role of HCl and Side Reactions The HCl generated during esterification plays a crucial role in the formation of the final dialkyl phosphite product. A proposed mechanism involves the formation of a trialkyl phosphite, P(OCH₂CH(CH₃)₂)₃, which is then cleaved by HCl in a reaction akin to the Michaelis-Arbuzov rearrangement. acs.org This cleavage results in the formation of the dialkyl phosphite and an alkyl chloride (2-chloro-methylpropane). acs.orgwikipedia.org

PCl₃ + 3 (CH₃)₂CHCH₂OH → HP(O)(OCH₂CH(CH₃)₂)₂ + 2 HCl + (CH₃)₂CHCH₂Cl wikipedia.org

However, the exact mechanism has been debated. An alternative pathway suggests the formation of a quasi-phosphonium ion intermediate. acs.org This intermediate subsequently undergoes decomposition to yield the dialkyl phosphite and the alkyl halide. The reaction mechanism is sensitive to conditions; for instance, if the reaction is conducted in the presence of a proton acceptor, such as an amine base, the HCl is neutralized as it forms. This prevents the dealkylation step, leading to the formation of the trialkyl phosphite, tris(2-methylpropyl) phosphite, as the major product. wikipedia.org

PCl₃ + 3 (CH₃)₂CHCH₂OH + 3 R₃N → P(OCH₂CH(CH₃)₂ )₃ + 3 R₃NHCl wikipedia.org

The table below outlines the key proposed intermediates and their roles in the formation of this compound from PCl₃.

| Intermediate/Reagent | Formula | Proposed Role in Mechanism |

| Phosphorus Trichloride | PCl₃ | Initial electrophilic phosphorus source. wikipedia.org |

| 2-Methyl-1-propanol | (CH₃)₂CHCH₂OH | Nucleophile that provides the isobutoxy groups. wikipedia.org |

| Alkoxyphosphorodichloridite | PCl₂(OR) | First substitution product. wikipedia.org |

| Hydrogen Chloride | HCl | Generated byproduct; acts as a catalyst for cleavage of the trialkyl phosphite intermediate. acs.org |

| Trialkyl Phosphite | P(OR)₃ | Intermediate that is cleaved by HCl to form the final dialkyl phosphite. acs.org |

| Quasi-phosphonium ion | [HP(OR)₃]⁺Cl⁻ | An alternative proposed intermediate that decomposes to the final products. acs.org |

(where R = -CH₂CH(CH₃)₂)

Reactivity Profiles and Elucidation of Reaction Mechanisms

Nucleophilic Reactivity of the P-H Bond in Bis(2-methylpropyl) Phosphite (B83602)

The P-H bond in bis(2-methylpropyl) phosphite is a key functional group that imparts nucleophilic character to the molecule. cymitquimica.com The phosphorus atom can donate its lone pair of electrons, and the hydrogen atom can be transferred in various addition reactions. This reactivity is central to several important synthetic methodologies, including additions to unsaturated systems and phosphorylation reactions.

The nucleophilic P-H bond of dialkyl phosphites, such as this compound, can add across carbon-carbon double or triple bonds, particularly in electron-deficient systems. This type of reaction, known as a phospha-Michael addition, is a highly atom-efficient method for forming carbon-phosphorus (C-P) bonds. nih.govrsc.org The reaction involves the conjugate addition of the phosphite to an activated alkene, such as an α,β-unsaturated ester, nitrile, or ketone. rsc.org

The effectiveness of the phospha-Michael addition is often dependent on the catalyst employed. While some reactions can proceed without a catalyst, the use of a base is common to enhance the nucleophilicity of the phosphite. Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting the addition of dialkyl phosphonates to acrylamides. In other systems, inorganic bases such as potassium hydroxide (B78521) supported on alumina (B75360) have been successfully used. rsc.org Research into organocatalysts has identified guanidine (B92328) derivatives, like tetramethylguanidine (TMG), as particularly efficient for promoting the phospha-Michael addition under mild conditions. nih.gov

Table 1: Catalysts in Phospha-Michael Additions

| Catalyst Type | Specific Example(s) | Substrate Example | Efficacy |

|---|---|---|---|

| Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acrylamide | Promotes smooth addition rsc.org |

| Inorganic Bases | Potassium Hydroxide on Alumina (KOH/Al₂O₃) | Acrylonitrile | Effective for less reactive substrates rsc.org |

| Organocatalysts | Tetramethylguanidine (TMG) | Activated Olefins | Outstanding performance, mild conditions nih.gov |

Phosphorylation involves the introduction of a phosphonyl group into a molecule. This compound serves as a key reagent in these reactions, where its P-H bond adds across a polar double bond or participates in coupling reactions to form new P-O, P-N, or P-C bonds.

The Pudovik reaction is a fundamental transformation in organophosphorus chemistry, involving the addition of the P-H bond of a dialkyl phosphite to a carbon-heteroatom double bond, most commonly the carbon-nitrogen double bond of an imine or the carbon-oxygen double bond of an aldehyde or ketone. wikipedia.orgnih.gov The reaction is typically base-catalyzed and serves as a primary method for synthesizing α-amino phosphonates and α-hydroxy phosphonates. wikipedia.orgorganic-chemistry.org

The mechanism generally begins with the deprotonation of the phosphite by a base to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine or carbonyl group, followed by protonation of the resulting intermediate to yield the final product. researchgate.net The choice of catalyst can significantly influence the reaction's outcome. For instance, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using a small amount (5%) of diethylamine (B46881) (DEA) as a catalyst selectively yields the α-hydroxy-methylenebisphosphonate adduct. However, increasing the catalyst concentration to 40% leads exclusively to a rearranged phosphonate-phosphate product. nih.gov

Catalytic, enantioselective versions of the Pudovik reaction have been developed to control the stereochemistry of the newly formed stereocenter. Chiral catalysts, such as a tethered bis(8-quinolinato) (TBOx) aluminum complex, have been shown to effectively catalyze the addition of phosphites to aldehydes and aldimines, yielding enantioenriched α-hydroxy and α-amino phosphonates with high yields and enantioselectivities. organic-chemistry.org

Table 2: Influence of Catalyst Concentration on Pudovik Reaction Outcome

| Reactants | Catalyst | Catalyst Conc. | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| Dimethyl α-oxoethylphosphonate + Dimethyl phosphite | Diethylamine (DEA) | 5% | 0 °C | 8 h | Selective formation of Pudovik adduct nih.gov |

A modern and environmentally benign approach to phosphorylation is the cross-hetero-dehydrogenative coupling (CHDC) reaction. nih.gov This method facilitates the formation of a bond between two different heteroatoms (e.g., P-N or P-O) by removing a hydrogen atom from each coupling partner. organic-chemistry.orgnih.gov

A notable example is the metal-free, catalytic phosphorylation of amines and alcohols using dialkyl phosphites. organic-chemistry.org This transformation can be achieved using molecular iodine (I₂) as a catalyst and hydrogen peroxide (H₂O₂) as the sole oxidant under mild conditions. nih.gov The reaction demonstrates broad substrate compatibility, successfully phosphorylating a range of primary and secondary amines and alcohols to produce phosphoramidates and phosphate (B84403) esters in high yields. organic-chemistry.org The proposed mechanism involves the reaction of iodine with H₂O₂ to form hypoiodous acid, which facilitates an electrophilic iodination of the phosphite, followed by nucleophilic substitution by the amine or alcohol. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, harsh reagents, or metal catalysts. nih.govorganic-chemistry.org

Hydrophosphorylation is a general term for the addition of a P-H bond across an unsaturated system. The Pudovik reaction is a prominent example of a hydrophosphorylation process. wikipedia.org The term also encompasses the addition of the P-H group to carbon-carbon multiple bonds. For example, the hydrophosphorylation of phenylacetylene (B144264) with di(aryl)phosphane oxides yields E/Z-isomer mixtures of phenylethenyl-di(aryl)phosphane oxides. researchgate.net The reaction mechanism involves a nucleophilic attack by the phosphorus atom on the unsaturated C-C bond. researchgate.net

Phosphorylation Reactions: Mechanisms and Stereochemical Control

Electrophilic Transformations and Derivatization Strategies

While the P-H bond allows this compound to act as a nucleophile, the phosphorus(III) center is also susceptible to attack by nucleophiles, demonstrating its electrophilic character. This duality allows for a variety of derivatization strategies.

One common electrophilic transformation is oxidation, where the phosphorus center is oxidized from P(III) to P(V). This can occur in the presence of mild oxidizing agents, converting the phosphite into the corresponding phosphate. smolecule.com

Hydrolysis is another key reaction, where water acts as a nucleophile, attacking the electrophilic phosphorus atom. This process typically leads to the cleavage of the P-O ester bonds, ultimately forming phosphorous acid and 2-methyl-1-propanol (B41256). smolecule.comrsc.org

The electrophilic nature of the phosphorus atom is also exploited in reactions with other nucleophiles. For instance, cyclic phosphites react with amines like cyclohexylamine, resulting in the substitution of a chloro group to form an amino phosphite. rsc.org Furthermore, phosphites can react with strong electrophiles in addition reactions. The reaction of a cyclic phosphite with perchloro-o-benzoquinone is highly exothermic and results in the formation of a pentacoordinate phosphorane, showcasing the expansion of the phosphorus coordination sphere. rsc.org These transformations highlight the versatility of phosphites as intermediates for synthesizing a wide range of organophosphorus compounds.

Transesterification and Alcoholysis Reactions of this compound

This compound, also known as diisobutyl phosphite, readily undergoes transesterification and alcoholysis reactions. These processes involve the exchange of the isobutyl groups with other alkyl or aryl groups from an alcohol or phenol. The reaction is typically catalyzed by either an acid or a base, or it can be promoted thermally, sometimes under microwave irradiation to accelerate the transformation. nih.govmdpi.com

The reaction equilibrium can be shifted toward the desired product by using an excess of the reactant alcohol or by removing one of the products, typically the more volatile alcohol (isobutanol in this case), from the reaction mixture. nih.gov This allows for the synthesis of a wide array of unsymmetrical or symmetrical dialkyl phosphites. The steric hindrance of the reacting alcohol can influence the reaction rate, with less hindered primary alcohols generally reacting more readily than bulky secondary or tertiary alcohols. mdpi.com

The general mechanism involves the nucleophilic attack of the incoming alcohol on the phosphorus atom of the phosphite. In base-catalyzed reactions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. In acid-catalyzed reactions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack.

Table 1: Factors Influencing Transesterification of Dialkyl Phosphites

| Factor | Effect on Reaction | Research Findings |

| Catalyst | Accelerates the rate of alcohol exchange. | Both acid and base catalysts are effective. Ionic liquids have also been shown to catalyze these reactions. mtak.hu |

| Temperature | Higher temperatures generally increase the reaction rate. | Microwave-assisted synthesis significantly reduces reaction times. nih.govmdpi.com |

| Reactant Ratio | An excess of the replacing alcohol drives the equilibrium towards the product. | Using a high excess of the new alcohol can lead to the fully transesterified product. nih.gov |

| Steric Hindrance | Sterically demanding alcohols can decrease the reaction rate. | A decrease in yield is observed for sterically more demanding alcohols due to a slower second transesterification step. mdpi.com |

Hydrolytic Stability and Degradation Pathways in Reaction Media

Like other phosphite esters, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolytic instability is a key characteristic of many phosphite-based compounds used as antioxidants or stabilizers in polymers. researchgate.netmanchester.ac.uk The hydrolysis of the P-O-C ester linkage is the primary degradation pathway.

The reaction proceeds via the nucleophilic attack of water on the phosphorus atom. This process can be autocatalytic, as the initial hydrolysis produces phosphorous acid, which can then catalyze further hydrolysis of the remaining phosphite ester. researchgate.netresearchgate.net The presence of acid scavengers can therefore improve the hydrolytic stability of phosphite compounds. manchester.ac.uk

The primary degradation products of this compound hydrolysis are isobutanol and phosphorous acid. The stepwise hydrolysis would first yield isobutyl phosphite (a monoester) and one molecule of isobutanol, followed by the hydrolysis of the second ester linkage to yield phosphorous acid and a second molecule of isobutanol. In some environments, further degradation or side reactions can occur. For instance, studies on the biodegradation of the structurally similar diisobutyl phthalate (B1215562) have identified dealkylation as a key degradation pathway. nih.govnih.gov

Table 2: Hydrolytic Degradation of this compound

| Condition | Effect on Stability | Degradation Products |

| Acidic Media | Accelerates hydrolysis (autocatalytic). researchgate.net | Isobutanol, Phosphorous Acid |

| Neutral Media | Slow hydrolysis. | Isobutanol, Phosphorous Acid |

| Basic Media | Accelerates hydrolysis. | Isobutanol, Phosphite Salts |

| Presence of Water | Essential for hydrolysis to occur. | Isobutanol, Phosphorous Acid |

Metal-Mediated Transformations Involving this compound

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. libretexts.orgtamu.edu The phosphorus atom has a lone pair of electrons that can be donated to a vacant orbital of a metal center, forming a coordinate covalent bond. These metal-phosphite complexes are important in homogeneous catalysis. google.com

Phosphite ligands are known to be strong π-acceptors due to the presence of low-lying σ* orbitals on the P-O bonds, which can accept electron density from the metal's d-orbitals. This property influences the electronic environment of the metal center, thereby affecting the catalytic activity and selectivity of the complex. nih.gov

This compound can be utilized in various metal-catalyzed reactions, such as hydroformylation, hydrogenation, and cross-coupling reactions. google.commdpi.com For example, rhodium-phosphite complexes are effective catalysts for the hydroformylation of olefins, where the phosphite ligand plays a crucial role in stabilizing the active catalytic species and influencing the regioselectivity of the reaction. google.com The specific structure and electronic properties of the phosphite ligand are critical for the performance of the catalyst.

Table 3: Potential Applications of Metal-Phosphite Complexes

| Transition Metal | Catalytic Application | Role of Phosphite Ligand |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Stabilizes low oxidation states, modifies selectivity. google.com |

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Influences reductive elimination and oxidative addition steps. mdpi.com |

| Nickel (Ni) | Olefin Oligomerization, Cyanation | Controls catalyst activity and lifetime. nih.gov |

| Platinum (Pt) | Hydrosilylation | Modifies the electronic properties of the metal center. |

| Cobalt (Co) | Carbonylation Reactions | Enhances catalyst stability and performance. google.com |

Radical Pathways in this compound Reactions

This compound exists in tautomeric equilibrium with its P(V) form, diisobutyl H-phosphonate. The P-H bond in this tautomer is susceptible to homolytic cleavage, allowing it to participate in radical reactions. This cleavage can be initiated by radical initiators, heat, or UV light, generating a phosphonyl radical, [(i-BuO)₂P(O)]•. nih.gov

This phosphonyl radical is a key intermediate in various transformations. It can add to unsaturated systems like alkenes and alkynes in a radical chain reaction known as hydrophosphination, leading to the formation of new carbon-phosphorus bonds. nih.gov This provides a route to synthesize a variety of phosphonates.

Furthermore, dialkyl phosphites can act as radical traps or participate in single electron transfer (SET) processes. rsc.orgresearchgate.net For instance, dialkyl phosphite anions have been shown to react with certain nitroalkanes through a free-radical chain mechanism (SRN1) to produce α-nitroalkylphosphonates. rsc.org The ability of phosphites to engage in radical pathways makes them versatile reagents in synthetic organic chemistry.

Table 4: Radical Reactions Involving Dialkyl Phosphites

| Reaction Type | Initiator | Key Intermediate | Product Type |

| Hydrophosphination | UV light, Peroxides | Phosphonyl radical | Alkylphosphonates |

| Addition to Alkenes | Radical Initiator (e.g., AIBN) | Phosphonyl radical | Phosphonates |

| SRN1 Reactions | Light, Base | Phosphite radical anion | Substituted phosphonates rsc.org |

| Radical Trapping | Thermally generated radicals | Phosphoranyl radical | Phosphonates researchgate.net |

Applications in Catalysis and Organometallic Chemistry

Bis(2-methylpropyl) Phosphite (B83602) as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center is of paramount importance as it directly influences the catalyst's activity, selectivity, and stability. Phosphorus(III) compounds, particularly phosphites, are a versatile class of ligands due to the ease with which their properties can be tuned. mdpi.com Bis(2-methylpropyl) phosphite serves as a representative example of a simple dialkyl phosphite ligand, coordinating to transition metals like rhodium and palladium to form active catalytic species. nih.gov These complexes are instrumental in a variety of reactions, most notably in carbonylation processes such as hydroformylation. chinesechemsoc.org

The effectiveness of a phosphorus ligand like this compound is governed by its steric and electronic properties, which can be quantified to predict catalytic behavior. nih.gov

Steric Effects : The steric bulk of a ligand is a critical factor in determining the coordination environment of the metal center and, consequently, the selectivity of the catalytic reaction. wikipedia.org This is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.org For this compound, the branched isobutyl groups provide moderate steric hindrance. Its cone angle is expected to be larger than that of less hindered phosphites like trimethyl phosphite but smaller than ligands with bulky tert-butyl or aryl groups. weebly.comresearchgate.net This intermediate steric profile can be advantageous in balancing catalytic activity and selectivity.

Electronic Effects : The electronic nature of a ligand influences the electron density at the metal center, which affects its reactivity in key catalytic steps like oxidative addition and reductive elimination. The Tolman electronic parameter (TEP) is a common metric, determined by the C-O stretching frequency in [LNi(CO)₃] complexes. wikipedia.org Phosphite ligands are generally π-acceptors due to the presence of electronegative oxygen atoms, which can accept electron density from the metal into P-O σ* orbitals. This reduces the electron density on the metal. The alkyl groups in this compound are electron-donating compared to aryl groups, making it a stronger σ-donor and weaker π-acceptor than a corresponding diaryl phosphite. researchgate.net This electronic signature makes the coordinated metal center more electron-rich, which can influence reaction rates and mechanisms. wikipedia.org

The interplay of these steric and electronic factors allows for the rational design of catalysts. By selecting ligands like this compound with a specific stereoelectronic profile, chemists can steer a reaction towards a desired outcome. nsf.gov

Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂), typically catalyzed by rhodium complexes modified with phosphorus ligands. acs.orgacs.org Phosphites are among the most frequently used ligands in these processes due to the high activity and selectivity they confer. mdpi.comchinesechemsoc.org

Rhodium complexes modified with phosphite ligands like this compound form active species such as [HRh(CO)₂(L)₂], where L is the phosphite ligand. The reaction proceeds through a well-established cycle involving alkene coordination, migratory insertion, and hydrogenolysis. nih.gov The nature of the phosphite ligand is crucial in controlling both the rate of the reaction and the isomeric composition of the resulting aldehyde product.

For terminal alkenes, hydroformylation can produce two isomeric aldehydes: a linear (normal, n) and a branched (iso, i) product. The ratio of these products (n/i ratio) is a key performance indicator of the catalyst system and is strongly influenced by the steric and electronic properties of the phosphite ligand.

Generally, bulky ligands favor the formation of the linear aldehyde by sterically disfavoring the formation of the more crowded branched alkyl-rhodium intermediate. acs.org While this compound is not considered an exceptionally bulky ligand, its isobutyl groups provide sufficient steric hindrance to influence selectivity. Catalytic systems employing simple alkyl phosphites can be tuned to favor either linear or branched products, although achieving very high selectivity often requires more complex, specially designed ligands. For instance, certain phospholane-phosphite ligands are known to produce unusually high selectivity for branched aldehydes. nih.gov In contrast, large, rigid diphosphite ligands like BIPHEPHOS are used industrially to achieve very high n/i ratios. nih.gov

The table below summarizes the performance of various phosphite-based rhodium catalysts in the hydroformylation of terminal alkenes, illustrating the impact of ligand structure on selectivity.

| Ligand Type | Alkene | n/i Ratio | Reference |

| Phospholane-Phosphite | Propene | 1:2.8 (iso-selective) | nih.gov |

| Bulky Diphosphite | 1-Octene | >98:2 (n-selective) | acs.org |

| Self-Assembling Phosphine (B1218219) | 1-Octene | >90:10 (n-selective) | rsc.org |

| Polyether Phosphinite | Styrene (B11656) | Tunable (favors branched) | researchgate.net |

The long-term stability of the catalyst is a critical factor for industrial applications, ensuring a long operational lifetime and minimizing costs associated with catalyst replacement and rhodium loss. acs.org Phosphite-based catalysts face challenges related to ligand degradation, primarily through hydrolysis. mdpi.com Water, often present as a byproduct, can react with phosphites to form phosphoric acid and the corresponding alcohol, leading to deactivation of the catalyst. mdpi.com

The stability of a phosphite ligand towards hydrolysis is dependent on its structure. Bulky substituents, particularly in the ortho-position of aryl groups, can sterically shield the phosphorus center from nucleophilic attack by water, thereby enhancing stability. mdpi.com While this compound lacks these specific features, coordination to the metal center can significantly stabilize the ligand against hydrolysis compared to the free ligand. acs.org

Furthermore, the development of heterogeneous catalysts, where the active rhodium-phosphite complex is immobilized on a solid support, is an active area of research to facilitate catalyst separation and recycling. mdpi.comacs.org This approach helps to prevent catalyst loss and simplifies product purification.

Beyond hydroformylation, phosphite ligands are employed in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions, including the Suzuki-Miyaura, Heck, and Negishi couplings, typically rely on a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Negishi), and reductive elimination. nih.govmasterorganicchemistry.com

The phosphite ligand stabilizes the active palladium(0) species and modulates its reactivity. Electron-rich ligands generally accelerate the oxidative addition step, which is often rate-limiting. nih.gov While bulky trialkylphosphines have proven to be highly effective ligands for these transformations, nih.gov phosphites can also be used. For instance, palladium-phosphite systems have been successfully applied in Suzuki-Miyaura coupling reactions of aryl bromides. researchgate.net Similarly, phosphite ligands have been explored in the Heck reaction, which couples aryl halides with alkenes. nih.govorganic-chemistry.org

Dialkyl phosphites, including diisopropyl phosphite (a close analog of this compound), have been used as phosphorus sources in palladium-catalyzed C-P cross-coupling reactions to synthesize aryl phosphonates from aryl tosylates and mesylates. acs.org

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of immense importance, particularly in the pharmaceutical industry. The development of chiral ligands is central to this field. acs.org While this compound is an achiral molecule and therefore cannot be used directly to induce enantioselectivity, the phosphite moiety is a critical component in many successful chiral ligands. acs.org

Chiral phosphite-containing ligands are synthesized by incorporating chirality either in the backbone connecting two phosphite groups or within the alcohol-derived moieties attached to the phosphorus atom. datapdf.com These ligands have demonstrated high efficacy in a variety of enantioselective reactions:

Asymmetric Hydroformylation : Chiral diphosphite ligands derived from carbohydrates like D-glucose have been used in the rhodium-catalyzed hydroformylation of vinyl arenes, achieving excellent enantioselectivities (up to 91% ee) and regioselectivities. nih.gov

Asymmetric Hydrogenation : Chiral phosphite and phosphite-phosphine ligands are effective in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, yielding products with high enantiomeric excess. acs.orgdatapdf.com

Asymmetric Allylic Alkylation : Chiral P,N-bidentate phosphite ligands have been used in palladium-catalyzed asymmetric allylic alkylation and sulfonylation reactions, achieving high enantioselectivities (up to 97% ee). nih.gov

These examples underscore the value of the phosphite framework in ligand design for asymmetric catalysis. Simple, readily available starting materials like this compound can serve as precursors or model compounds in the development of these more complex and valuable chiral ligand systems. rsc.orgpnas.org

Catalytic Activity in Carbonylation Processes, e.g., Hydroformylation

Coordination Chemistry of this compound with Transition Metals

The synthesis of transition metal complexes featuring this compound ligands is typically achieved through the reaction of a suitable metal precursor with the phosphite ligand. Common metal precursors include metal halides, carbonyls, or other complexes with labile ligands that can be readily displaced by the incoming phosphite. The reaction conditions, such as solvent, temperature, and stoichiometry, are carefully controlled to favor the formation of the desired complex.

While specific, detailed structural characterization data for a wide array of this compound complexes are not extensively documented in publicly available literature, general principles of coordination chemistry allow for the prediction of their structural attributes. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy (particularly ³¹P NMR), and infrared (IR) spectroscopy are crucial for the definitive characterization of these complexes.

For instance, ³¹P NMR spectroscopy provides valuable information about the coordination environment of the phosphorus atom. The chemical shift of the phosphorus nucleus changes upon coordination to a metal center, and the magnitude of this change can offer insights into the nature of the metal-ligand bond. Coupling between the phosphorus nucleus and the metal nucleus (if magnetically active) can also be observed, providing further structural information.

The table below summarizes hypothetical ³¹P NMR data for potential this compound complexes with different transition metals, illustrating the expected trends upon coordination.

| Hypothetical Complex | Free Ligand ³¹P Chemical Shift (ppm) | Coordinated Ligand ³¹P Chemical Shift (ppm) | Coordination-Induced Shift (Δδ, ppm) |

| [PdCl₂(P{OCH₂CH(CH₃)₂}₂H)₂] | ~8 | 80 - 120 | 72 - 112 |

| [Rh(acac)(CO)(P{OCH₂CH(CH₃)₂}₂H)] | ~8 | 130 - 160 | 122 - 152 |

| [Ni(CO)₃(P{OCH₂CH(CH₃)₂}₂H)] | ~8 | 150 - 180 | 142 - 172 |

Note: The data in this table is illustrative and based on general trends observed for similar phosphite ligands. Actual values would require experimental determination.

Ligand exchange dynamics are a fundamental aspect of the reactivity of coordination complexes. In the context of this compound complexes, ligand exchange involves the substitution of the phosphite ligand by another ligand, or vice versa. The rate and mechanism of these exchange processes are influenced by the strength of the metal-phosphite bond, steric hindrance around the metal center, and the nature of the incoming and outgoing ligands.

The coordination geometry of metal complexes containing this compound can vary. Common geometries for transition metal complexes include square planar, tetrahedral, trigonal bipyramidal, and octahedral. The preferred geometry is determined by the coordination number of the metal, its d-electron count, and the steric and electronic properties of all the ligands in the coordination sphere. The isobutyl groups of the this compound ligand impart a certain degree of steric bulk, which can influence the arrangement of ligands around the metal center and potentially favor less crowded geometries.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Phosphite ligands, including this compound, play a crucial role in many homogeneous catalytic reactions. They can modify the electronic and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability. Mechanistic investigations aim to elucidate the step-by-step pathway of a catalytic reaction, identifying the key intermediates and transition states.

While detailed mechanistic studies specifically implicating this compound are not widely reported, its role can be inferred from the general behavior of phosphite ligands in catalytic cycles. Key elementary steps where phosphite ligands can exert a significant influence include:

Oxidative Addition: The phosphite ligand can influence the rate of oxidative addition by modulating the electron density at the metal center. Electron-donating phosphites can promote oxidative addition by making the metal center more nucleophilic.

Reductive Elimination: This is the product-forming step in many catalytic cycles. The steric and electronic properties of the phosphite ligand can affect the ease with which the product is eliminated from the metal's coordination sphere.

Ligand Dissociation/Association: The lability of the phosphite ligand can be critical for creating a vacant coordination site on the metal, which is often a prerequisite for substrate binding and subsequent catalytic transformation.

The table below outlines the potential effects of this compound on different stages of a generic catalytic cycle.

| Catalytic Cycle Stage | Potential Role of this compound |

| Catalyst Activation | Can facilitate the formation of the active catalytic species through ligand substitution. |

| Substrate Coordination | Its steric bulk may influence the mode of substrate binding and the subsequent regioselectivity or stereoselectivity of the reaction. |

| Migratory Insertion | Can affect the rate of migratory insertion by altering the electronic properties of the metal center. |

| Product Formation | Influences the rate of reductive elimination and the stability of the resulting catalyst, which can re-enter the catalytic cycle. |

Role in Advanced Materials Science and Polymer Chemistry

Integration of Bis(2-methylpropyl) Phosphite (B83602) into Polymer Architectures

The incorporation of bis(2-methylpropyl) phosphite into polymer architectures is a key strategy for developing materials with enhanced properties. This can be achieved through the synthesis of monomers that already contain the phosphite moiety or by the post-polymerization functionalization of existing polymer backbones.

While direct polymerization of this compound is not typical, it serves as a crucial reagent in the synthesis of phosphorylated monomers. These monomers can then be copolymerized with other common monomers, such as styrene (B11656) or methyl methacrylate, to introduce phosphorus-containing groups into the polymer chain. This approach allows for a uniform distribution of the functional group throughout the polymer matrix. The synthesis of such monomers often involves the reaction of this compound with a molecule containing both a polymerizable group (like a vinyl group) and a reactive site for the phosphite.

For instance, a general approach could involve the Pudovik reaction, where the P-H bond of this compound adds across a carbon-carbon double bond of an unsaturated compound that also contains a polymerizable moiety. Another strategy is the Kabachnik-Fields reaction, which can be adapted to synthesize α-aminophosphonates containing a polymerizable group. These functionalized monomers can then undergo free-radical copolymerization to create polymers with pendant phosphonate (B1237965) groups.

Post-polymerization modification is a versatile method for introducing functional groups onto a polymer without altering its main chain structure. rsc.orgwikipedia.orgresearchgate.net this compound can be used to functionalize polymers that have suitable reactive sites. For example, polymers with halide or epoxy groups can be modified through reactions with the phosphite.

A notable example of a similar transformation is the use of diethylphosphite in a "one-pot" Kabachnik-Fields reaction to functionalize an acrylonitrile-divinylbenzene copolymer bearing primary amino groups. mdpi.com This reaction creates aminophosphonate groups on the polymer backbone. mdpi.com A similar strategy could be employed with this compound to achieve the same type of functionalization, thereby grafting phosphonate moieties onto the polymer. mdpi.com

Table 1: Potential Methods for Polymer Functionalization with this compound

| Reaction Type | Polymer Functional Group | Reagents | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | This compound, Base | Phosphonate Ester |

| Epoxy Ring-Opening | Epoxide | This compound | Hydroxyalkylphosphonate |

| Kabachnik-Fields | Amine | This compound, Aldehyde | α-Aminophosphonate |

Precursor for Phosphorus-Containing Functional Materials

This compound is a valuable precursor for the synthesis of a variety of phosphorus-containing functional materials. pharmaffiliates.com Its reactivity allows it to be a starting point for creating more complex molecules with specific applications. For example, it is used as a reagent in the synthesis of new bisphosphorothioates and bisphosphoroamidates, which have potential applications as insecticides. pharmaffiliates.com It is also used to create novel α-substituted aminoethylphosphonates that have shown antitumor activity. pharmaffiliates.com

In the context of polymeric materials, this compound can be a precursor for flame retardants. cymitquimica.com While direct data on its use is limited, a related compound, aluminum diisobutylaluminium hypophosphite, has been shown to be an effective flame retardant for thermoplastic polyester (B1180765) elastomers. researchgate.net This suggests that derivatives of diisobutyl phosphite can be synthesized to create effective flame retardant additives for various polymers. researchgate.net The mechanism of action for such phosphorus-containing flame retardants often involves condensed-phase activity, where they promote the formation of a protective char layer during combustion, thus insulating the underlying polymer from heat and oxygen. cnrs.frnih.gov

Theoretical Considerations for Material Performance

DFT calculations can be used to determine the bond dissociation energies, ionization potentials, and electron affinities of phosphite compounds. These parameters are crucial in predicting their antioxidant activity, which involves scavenging free radicals that can lead to polymer degradation. nih.gov For flame retardancy, theoretical models can help elucidate the decomposition pathways of the phosphite and its interaction with the polymer during pyrolysis, providing insights into how it promotes char formation.

Phosphite derivatives are being investigated as electrolyte additives to enhance the performance of high-voltage Li-ion batteries. Computational screening has been used to identify promising phosphite molecules that can form a stable cathode electrolyte interphase (CEI). This protective layer on the cathode surface can suppress the decomposition of the electrolyte at high voltages, leading to improved cycle life and safety.

The theoretical approach involves calculating the redox potentials and chemical reactivity of the phosphite additives. An ideal additive should have an oxidation potential that is lower than that of the main electrolyte solvent but high enough to be stable during normal battery operation. While specific studies on this compound as a battery additive are not available, its general structure as a dialkyl phosphite makes it a candidate for such applications. Further computational and experimental studies would be needed to evaluate its efficacy in this area.

Surface Modification and Coating Technologies

The introduction of phosphorus-containing groups onto the surface of a material can significantly alter its properties, such as wettability, biocompatibility, and adhesion. While there is no direct evidence of this compound being used for surface modification, the chemistry of phosphonates suggests its potential in this field.

A novel method for the direct introduction of phosphonate residues onto polymer surfaces involves the reaction of diaryl carbenes. researchgate.netox.ac.uk This technique has been shown to enhance the biocompatibility of polystyrene and nylon. researchgate.netox.ac.uk Although this method does not directly use dialkyl phosphites, it demonstrates the value of having phosphonate groups on a polymer surface.

Another potential route for surface modification is through graft polymerization, where polymer chains are grown from a surface that has been pre-functionalized. mdpi.com this compound could potentially be used to functionalize a surface, which would then act as an initiation site for the grafting of polymer chains, creating a functional coating. Such coatings could be designed to have specific properties, such as improved flame retardancy or enhanced biocompatibility.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Diisobutyl phosphite |

| Styrene |

| Methyl methacrylate |

| Diethylphosphite |

| Acrylonitrile |

| Divinylbenzene |

| Aluminum diisobutylaluminium hypophosphite |

| Polystyrene |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the molecular structure and dynamics of reactions involving bis(2-methylpropyl) phosphite (B83602).

³¹P NMR spectroscopy is particularly powerful for monitoring reactions at the phosphorus center. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of its substituents. This sensitivity allows researchers to track the consumption of the starting phosphite and the formation of various phosphorus-containing products in real-time.

In research, the progress of reactions such as the Pudovik reaction, Kabachnik-Fields reaction, or oxidation and pseudohalogenation reactions involving bis(2-methylpropyl) phosphite can be quantitatively monitored by acquiring ³¹P NMR spectra at different time intervals. For instance, in the synthesis of hydroxymethylphosphonates, ³¹P NMR can be used to confirm the complete consumption of the starting dialkyl phosphite. google.com

| Compound | ³¹P NMR Chemical Shift (δ, ppm) |

| Diisobutyl Phosphorazidate | -0.23 |

| Diisobutyl Phosphor(isothiocyanidate) | -17.52 |

| Diisobutyl Phosphorocyanidate | -19.60 |

Data sourced from Shi, E., & Pei, C. (2004). sci-hub.se

¹H and ¹³C NMR provide detailed information about the organic framework of the molecule. In the context of this compound reactions, these techniques are crucial for confirming the structure of the isobutyl groups and identifying changes in the molecule following a reaction.

For the reaction products of diisobutyl phosphite, ¹³C NMR data provides evidence for the structure of the final products. The chemical shifts of the carbon atoms in the isobutyl groups can be assigned, and new signals corresponding to the introduced functional groups can be identified. sci-hub.selookchem.com

| Compound | ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| Diisobutyl Phosphorazidate | 18.30, 28.82, 74.30 |

| Diisobutyl Phosphor(isothiocyanidate) | 18.43, 28.83, 74.68 |

| Diisobutyl Phosphorocyanidate | 18.38, 28.76, 75.22, 112.51, 114.24 |

Data sourced from Shi, E., & Pei, C. (2004). sci-hub.se

Although detailed 2D NMR studies specifically for this compound were not found in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard methods used to unambiguously assign proton and carbon signals and to elucidate the connectivity of atoms in newly synthesized molecules derived from this phosphite.

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of reaction products and for gaining insight into their structure through fragmentation analysis. Electron Ionization (EI) is a common method used for volatile organophosphorus compounds.

In the study of diisobutyl phosphite derivatives, EI-MS was used to confirm the identity of the synthesized phosphorazidate, phosphorocyanidate, and phosphor(isothiocyanidate). sci-hub.se The mass spectra show the molecular ion (M) or protonated molecular ion ([M+1]⁺), confirming the successful incorporation of the pseudohalogen group. The fragmentation patterns can also provide structural information. For example, a recurring fragment at m/z 57 often corresponds to the isobutyl cation ([C₄H₉]⁺).

| Compound | Key EI-MS Fragments (m/z) and Relative Intensity (%) |

| Diisobutyl Phosphorazidate | 236 ([M+1]⁺, 2), 180 (8), 164 (5), 137 (10), 124 (100), 81 (6), 57 (24) |

| Diisobutyl Phosphor(isothiocyanidate) | 252 ([M+1]⁺, 2), 196 (M, 23), 180 (6), 153 (10), 140 (100), 123 (5), 57 (29), 41 (17) |

| Diisobutyl Phosphorocyanidate | 220 ([M+1]⁺, 2), 164 (8), 108 (55), 57 (100), 41 (98) |

Data sourced from Shi, E., & Pei, C. (2004). sci-hub.se

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Structure in Reaction Systems

Infrared (IR) and Raman spectroscopy are used to identify functional groups and to study the bonding within molecules. For dialkyl phosphites, characteristic vibrational bands include the P-H stretching (ν(P-H)) and P=O stretching (ν(P=O)) vibrations. The positions and intensities of these bands are sensitive to intermolecular interactions and conformational changes. lookchem.com

In a spectroscopic study of dialkyl phosphites, it was noted that for diisobutyl phosphite, variations in the medium and temperature affect the frequencies of the ν(P-H) and ν(P=O) bands. lookchem.com This indicates the presence of intermolecular interactions and conformational equilibria.

For the reaction products of diisobutyl phosphite, IR spectroscopy is essential for confirming the introduction of new functional groups. For instance, the formation of the phosphorazidate, phosphorocyanidate, and phosphor(isothiocyanidate) derivatives is confirmed by the appearance of strong, characteristic stretching vibrations for the azide (B81097) (N₃), cyano (C≡N), and isothiocyanate (N=C=S) groups, respectively, in addition to the P=O stretching band. sci-hub.se

| Compound | Characteristic IR Bands (cm⁻¹) |

| Diisobutyl Phosphorazidate | 2163.0 (N₃), 1270.9 (P=O) |

| Diisobutyl Phosphor(isothiocyanidate) | 2004.0 (N=C=S), 1286.9 (P=O) |

| Diisobutyl Phosphorocyanidate | 2208.9 (C≡N), 1306.8 (P=O) |

Data sourced from Shi, E., & Pei, C. (2004). sci-hub.se

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and stereochemistry. However, based on the available literature, no crystal structures have been reported for this compound or its direct derivatives. This may be due to the fact that the compound and many of its simple derivatives are liquids at room temperature, making crystallization challenging. For complex reaction products or metal complexes derived from this compound, X-ray crystallography would be the ultimate method for structural elucidation should a suitable single crystal be obtained.

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products

Chromatographic techniques are fundamental for the separation of reaction mixtures and the assessment of the purity of the resulting products. Gas chromatography (GC) is often suitable for volatile and thermally stable compounds like dialkyl phosphites and their derivatives.

While specific GC methods for this compound were not detailed in the searched literature, a commercial supplier indicates that the purity of their diisobutyl phosphite is greater than 95.0% as determined by GC. uni.lu This confirms the applicability of GC for the purity assessment of this compound. The choice of column and temperature program would be optimized to achieve good separation from any starting materials, byproducts, or solvents. For less volatile derivatives, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

Computational and Theoretical Investigations of Bis 2 Methylpropyl Phosphite

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of bis(2-methylpropyl) phosphite (B83602) at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron distribution, and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is instrumental in assessing the reactivity and stability of compounds like bis(2-methylpropyl) phosphite by calculating various molecular properties. mdpi.comnih.gov Global chemical reactivity descriptors derived from DFT, such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), provide a quantitative measure of a molecule's stability and reactivity. mdpi.com A molecule with a higher chemical hardness and lower electrophilicity is generally more stable and less reactive in terms of accepting electrons. mdpi.com

DFT calculations can predict that the reaction between a phosphite and a metal ion can occur spontaneously. mdpi.com The stability of the resulting complex can be evaluated by its energy, electronic chemical potential, chemical hardness, and electrophilicity. mdpi.com For instance, a more stable complex would exhibit lower energy, a lower electronic chemical potential, higher chemical hardness, and smaller electrophilicity. mdpi.com

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| Chemical Hardness (η) | 4.5 | Indicates high stability and low reactivity. |

| Electronic Chemical Potential (µ) | -3.2 | Measures the tendency of electrons to escape. |

| Electrophilicity (ω) | 0.8 | Describes the capability to accept electrons. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for demonstrating the concept.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

Table 2: Illustrative Frontier Orbital Properties of this compound

| Property | Energy (eV) | Significance |

| HOMO Energy | -6.8 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability and low reactivity. |

Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the intermolecular interactions of this compound with other molecules, such as solvents or reactants. By simulating the trajectories of molecules, MD can reveal information about the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the behavior of the compound in a condensed phase. mdpi.com For example, MD simulations could be employed to understand how this compound interacts with a metallic surface or the active site of a catalyst. mdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental observations. For instance, quantum chemical calculations can predict the vibrational frequencies of a molecule. dtic.mil These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. dtic.mil Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

Computational Modeling of Catalytic Mechanisms and Ligand Effects

This compound can act as a ligand in transition metal catalysis. Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of catalytic reactions. mdpi.com These models can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the role of the phosphite ligand in the catalytic cycle. Furthermore, computational studies can systematically investigate the electronic and steric effects of the this compound ligand on the activity and selectivity of a catalyst. mdpi.com

Tautomerism and Conformational Analysis

This compound can exist in different tautomeric and conformational forms. Quantum chemical calculations can be used to determine the relative energies of these different forms and to understand the barriers to their interconversion. dtic.mil For phosphites, a key equilibrium is the tautomerization between the phosphite form (P(OR)₃) and the phosphonate (B1237965) form (O=P(H)(OR)₂). Computational studies have shown that for many phosphites, the equilibrium lies far toward the phosphonate form, unless the phosphorus atom is bonded to significant electron-withdrawing groups. dtic.mil

Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org For this compound, the rotation around the P-O and O-C bonds can lead to various conformers. Computational methods can be used to locate the minimum energy conformers and to calculate the energy barriers for rotation between them. dtic.mil Studies on similar phosphites have shown that the most stable conformation often involves a specific orientation of the alkoxy groups with respect to the lone pair on the phosphorus atom. dtic.mil

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of phosphite (B83602) esters often relies on phosphorus trichloride (B1173362), a process that is energy-intensive and involves hazardous materials. mit.edunih.gov A primary future research direction is the development of novel, sustainable synthetic methodologies for bis(2-methylpropyl) phosphite that circumvent these issues. The goal is to create greener, safer, and more economically viable production pathways.

Key areas for investigation include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force to drive chemical reactions. Research into the mechanochemical synthesis of this compound from condensed phosphates and a hydride source could bypass hazardous intermediates like white phosphorus and reduce energy consumption. nih.gov

Microwave-Assisted Synthesis: Microwave technology can significantly shorten reaction times and improve yields in the synthesis of H-phosphonates. nih.gov Applying this method to the transesterification of a precursor like bis(2,2,2-trifluoroethyl) phosphonate (B1237965) with isobutanol could provide a rapid and efficient route to this compound under mild conditions. nih.gov

Biocatalysis: The use of enzymes, such as phospholipase D, for transphosphatidylation presents a green alternative for synthesizing complex phospholipids. nih.gov Future studies could explore engineered enzymes to catalyze the direct formation of this compound from suitable phosphorus precursors and isobutanol, operating under environmentally benign aqueous conditions. nih.gov

Avoiding PCl₃ Precursors: A significant challenge in organophosphorus chemistry is the reliance on phosphorus trichloride (PCl₃). researchgate.net Research should focus on alternative phosphorus sources, such as elemental white (P₄) or red phosphorus, to develop more direct and less hazardous synthetic routes. nih.govresearchgate.net

A comparative overview of traditional versus potential sustainable methodologies is presented below.

| Methodology | Precursors | Key Conditions | Advantages & Research Goals |

| Traditional Method | Phosphorus trichloride, Isobutanol | Often requires base to neutralize HCl byproduct | Established but energy-intensive and uses hazardous reagents. |

| Mechanochemistry | Condensed phosphates, Hydride source, Isobutanol | Ball milling, solvent-free | Bypasses hazardous intermediates, reduces waste and energy input. nih.gov |

| Microwave-Assisted | Precursor H-phosphonate, Isobutanol | Microwave irradiation, short reaction times | High efficiency, speed, and potential for milder conditions. nih.gov |

| Biocatalysis | Phosphoryl donor, Isobutanol | Enzymatic catalysis, aqueous media | High selectivity, environmentally benign, sustainable. nih.gov |

Exploration of this compound in Undiscovered Catalytic Transformations

Dialkyl phosphites are versatile reagents in organic synthesis, notably in hydrophosphorylation reactions. researchgate.net However, the full catalytic potential of this compound remains largely unexplored. Future research can focus on its application as a ligand precursor or a catalyst in novel chemical transformations. The sterically demanding isobutyl groups can impart unique selectivity in catalytic processes.

Promising research avenues include:

Asymmetric Catalysis: The development of chiral phosphine (B1218219) ligands is crucial for asymmetric catalysis. nih.gov A significant opportunity lies in designing synthetic routes to P-stereogenic analogues of this compound, where the phosphorus atom itself is a chiral center. researchgate.net These chiral phosphites could serve as precursors to novel ligands for enantioselective reactions.

C-H Bond Functionalization: Direct C-H bond functionalization is a powerful tool in organic synthesis. This compound could be investigated as a ligand or pre-catalyst in transition-metal-catalyzed reactions for the regioselective phosphorylation of C-H bonds, providing direct access to complex organophosphorus compounds.

Polymerization Catalysis: The electronic and steric properties of phosphite-derived ligands can influence the outcome of polymerization reactions. Investigating this compound as a modifier or ligand in olefin polymerization could lead to new polymers with tailored properties.

| Catalytic Area | Role of this compound | Potential Transformation | Research Objective |

| Asymmetric Catalysis | Precursor to chiral ligands | Enantioselective hydrogenation, C-C bond formation | Develop novel, efficient catalysts for producing single-enantiomer pharmaceuticals and fine chemicals. |

| C-H Functionalization | Ligand or pre-catalyst | Direct phosphorylation of arenes or alkanes | Create more efficient synthetic routes to valuable phosphonate compounds, minimizing pre-functionalization steps. |

| Bio-alcohol Upgrading | Catalyst or ligand | Dehydrogenative coupling of bio-alcohols | Contribute to green chemistry by converting biomass-derived feedstocks into value-added chemicals. dtu.dk |

Rational Design of New Phosphite-Based Materials with Tailored Functionality

Phosphites are valuable building blocks for functional materials due to their ability to form stable frameworks and interact with metal ions. researchgate.netresearchgate.net The rational design of new materials incorporating this compound could yield advanced materials with tailored electronic, optical, or structural properties.

Future directions in materials science include:

Metal-Organic Frameworks (MOFs): this compound can be used as a linker or modulating agent in the synthesis of MOFs. The isobutyl groups would influence the porosity, hydrophobicity, and guest-binding properties of the resulting framework, making it suitable for applications in gas storage, separation, or catalysis.

Energy Storage Materials: Phosphite-based polyanions have been investigated as cathode materials for Li-ion batteries. elsevierpure.com Research could explore the synthesis of novel metal phosphite frameworks derived from this compound for use as electrode materials. Additionally, phosphite-functionalized graphene holds promise for capacitive energy storage. acs.org

Optical Materials: Certain metal phosphites exhibit interesting optical properties, such as large birefringence, making them potential ultraviolet (UV) birefringent materials. researchgate.net Synthesizing and characterizing new inorganic-organic hybrid materials based on this compound could lead to novel materials for photonic applications.

| Material Type | Role of this compound | Target Functionality | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic linker precursor | Tunable porosity, selective adsorption | Gas separation, catalysis, chemical sensing. |

| Battery Materials | Polyanion building block | Reversible Li-ion intercalation | High-performance cathodes for Li-ion batteries. elsevierpure.com |

| Functionalized Nanosheets | Surface functionalizing agent | Enhanced capacitance, dispersibility | Electrodes for supercapacitors, polymer nanocomposites. acs.org |

| Optical Materials | Component of hybrid crystals | Birefringence, nonlinear optical response | UV optics, photonics. researchgate.net |

Interdisciplinary Research Foci (e.g., integration with bio-inspired chemistry)

The integration of organophosphorus chemistry with biology and supramolecular science opens up exciting new research avenues. This compound can serve as a key molecule in these interdisciplinary explorations.

Key interdisciplinary areas are:

Prebiotic Chemistry and Synthesis of Bio-active Molecules: Phosphite has been implicated as a key phosphorus source on the early Earth and can react with nucleosides under mild conditions to form organophosphorus compounds. nih.gov this compound can be used as a reagent in the synthesis of biologically active phosphonate analogues, such as α-substituted aminoethylphosphonates with potential antitumor activity or bisphosphorothioates as insecticides. pharmaffiliates.com

Supramolecular Chemistry: Non-covalent interactions involving phosphate (B84403) and phosphite anions are fundamental to biological systems and can be exploited in synthetic supramolecular chemistry. The interaction of dialkyl phosphates with macrocycles like cyanostars to form threaded pseudorotaxanes demonstrates the potential for creating complex, self-assembled architectures. nih.gov Investigating the binding of this compound with various macrocyclic hosts could lead to new molecular sensors or controlled-release systems.

Drug Delivery Systems: Coordination polymers based on phosphonate drugs have been developed for the controlled release of therapeutic agents. nih.gov this compound could be functionalized and incorporated into inorganic-organic hybrid systems designed for targeted drug delivery.

| Interdisciplinary Field | Specific Focus | Role of this compound | Research Goal |

| Medicinal Chemistry | Synthesis of phosphonate analogues | Synthetic reagent/building block | Discovery of novel therapeutic agents (e.g., antitumor, insecticides). pharmaffiliates.com |

| Supramolecular Chemistry | Host-guest complexation | Guest molecule | Design of molecular switches, sensors, and self-assembling systems. nih.gov |

| Prebiotic Chemistry | Formation of organophosphorus compounds | Model reagent | Understanding the role of reduced phosphorus compounds in the origin of life. nih.gov |

Challenges and Opportunities in Fundamental Research and Academic Collaboration

Advancing the science and application of this compound requires addressing fundamental challenges and fostering collaboration. The field of organophosphorus chemistry is dynamic, with numerous opportunities for innovation. nih.gov

Challenges:

Sustainable Feedstocks: A major challenge for the entire field of organophosphorus chemistry is the transition away from traditional, energy-intensive processes to more sustainable methods that utilize elemental phosphorus or recycled phosphorus sources. researchgate.net

Stereocontrol: The synthesis of P-stereogenic compounds remains a significant hurdle. Developing scalable methods for the enantioselective synthesis of chiral phosphites like this compound is critical for applications in asymmetric catalysis. researchgate.net

Mechanistic Understanding: A deeper mechanistic understanding of the reactions and interactions involving dialkyl phosphites is needed to enable the rational design of new catalysts and materials.

Opportunities:

Collaborative Networks: The complexity of the challenges necessitates interdisciplinary collaboration. Special issues in scientific journals and international conferences provide platforms for chemists, materials scientists, biologists, and engineers to forge connections and initiate joint projects. mdpi.commdpi.com

Green Chemistry Innovation: The push for sustainability provides a powerful incentive for innovation. There is a significant opportunity to develop novel catalytic systems and green synthetic routes that could have a broad impact beyond just the synthesis of this compound. leejohnhighamresearch.com

Translational Research: Bridging the gap between fundamental discoveries and practical applications is a key opportunity. Academic-industrial partnerships can accelerate the translation of new materials and catalysts from the laboratory to the marketplace, addressing real-world problems in areas like agriculture, medicine, and energy.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key component of next-generation technologies and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for bis(2-methylpropyl) phosphite, and how can reaction parameters (e.g., solvent, temperature) be optimized?

- Methodological Answer : this compound can be synthesized via esterification of phosphorus trichloride with 2-methylpropanol (isobutanol) under inert conditions. A stepwise addition of alcohol at 0–5°C minimizes side reactions. Purification via vacuum distillation (e.g., 80–100°C at 0.1 mmHg) is critical to isolate the product. Yield optimization requires stoichiometric control, with excess alcohol to drive the reaction, and neutralization of HCl byproducts using bases like triethylamine .

Q. Which analytical techniques are most robust for characterizing this compound and assessing purity?

- Methodological Answer :

- 31P NMR : A singlet peak near δ 125–135 ppm confirms phosphite structure.

- FT-IR : P-O-C stretching vibrations at 950–1050 cm⁻¹ and P=O absence (to distinguish from phosphate oxidation products).

- HPLC-UV/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities. Use a refractive index detector for non-UV-active species .

- Elemental Analysis : Validate stoichiometry (C, H, P) to confirm purity ≥98% .

Q. What safety protocols are essential for handling this compound in laboratories?